molecular formula C15H15FN2O4S B4938110 5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide

Cat. No.: B4938110
M. Wt: 338.4 g/mol
InChI Key: ZSUZRKRFCRSSAJ-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylsulfamoyl group, a fluorine atom, and a hydroxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the dimethylsulfamoyl group.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amidation: Formation of the benzamide structure by reacting with 2-hydroxyphenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of a benzophenone derivative.

    Reduction: Formation of an aniline derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability. The fluorine atom can increase the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(dimethylsulfamoyl)-2-chloro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    5-(dimethylsulfamoyl)-2-methyl-N-(2-hydroxyphenyl)benzamide: Similar structure but with a methyl group instead of fluorine.

    5-(dimethylsulfamoyl)-2-nitro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, increasing its stability and potentially enhancing its biological activity.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-18(2)23(21,22)10-7-8-12(16)11(9-10)15(20)17-13-5-3-4-6-14(13)19/h3-9,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUZRKRFCRSSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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